molecular formula C7H4BF4NO4 B6330777 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid;  96% CAS No. 2096335-05-4

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid; 96%

Cat. No. B6330777
CAS RN: 2096335-05-4
M. Wt: 252.92 g/mol
InChI Key: JLECLSFKCRIQKN-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is a white crystal in form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CF3C6H3(F)B(OH)2 . The compound has a molecular weight of 207.92 g/mol .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. It can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

This compound is a white crystal . It has a molecular weight of 207.92 g/mol . The melting point ranges from 104°C to 109°C .

Scientific Research Applications

Comprehensive Analysis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid Applications

Suzuki–Miyaura Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a cornerstone in the field of organic synthesis, allowing for the formation of carbon-carbon bonds. 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is utilized as a boron reagent in these reactions due to its ability to undergo transmetalation with palladium catalysts. This process is essential for the synthesis of various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Aerobic Oxidative Cross-Coupling: This application involves the use of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid in reactions that require an aerobic environment to facilitate oxidative cross-coupling. Such reactions are valuable for introducing nitro groups into aromatic compounds, which can be further transformed into amines, amides, and other functional groups critical in medicinal chemistry .

Microwave-Assisted Petasis Reactions: Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. The subject compound can be used in Petasis reactions, which are a form of multi-component reactions that yield highly functionalized organic compounds. These reactions are particularly useful in the rapid generation of compound libraries for drug discovery .

Rhodium-Catalyzed Addition Reactions: Rhodium catalysts are known for their efficiency and selectivity. 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid serves as a reactant in rhodium-catalyzed addition reactions, which are instrumental in the synthesis of complex molecules with high chiral purity, a requirement in the pharmaceutical industry .

Synthesis of Biologically Active Molecules: The compound is a key starting material in the synthesis of various biologically active molecules. Its unique substituents allow for the introduction of fluorine and nitro groups into target molecules, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds .

Development of Antitumor Agents: In the pursuit of novel antitumor agents, 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is used in the preparation of inhibitors of kinesin spindle protein (KSP). These inhibitors interfere with the proper function of the mitotic spindle, thus preventing cancer cells from successfully dividing and proliferating .

Functionalization via Lithiation: The compound is also employed in reactions involving lithiation, where it acts as a precursor for the introduction of various electrophiles. This method is particularly useful for the functionalization of aromatic compounds, leading to a wide array of derivatives with potential applications in material science and catalysis .

Selective Conjugate Addition Reactions: Lastly, 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is a reactant in selective conjugate addition reactions. These reactions are crucial for the construction of asymmetric molecules, which are of great importance in the development of new drugs with specific enantiomeric properties .

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

The compound has potential use in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This suggests that it could have significant applications in the field of medicinal chemistry.

properties

IUPAC Name

[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(13(16)17)2-5(6)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLECLSFKCRIQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid

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